![molecular formula C19H21FN6O3 B2944804 7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923384-14-9](/img/structure/B2944804.png)
7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Description
7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C19H21FN6O3 and its molecular weight is 400.414. The purity is usually 95%.
BenchChem offers high-quality 7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of novel compounds often involves complex chemical reactions that yield structurally diverse molecules. For example, the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which serve as models for saframycins, demonstrates the intricate steps involved in creating complex molecules (Saito et al., 1997). Similarly, benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been designed to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases, showcasing the application of synthetic chemistry in drug development (Brunschweiger et al., 2014).
Potential Applications
Neurodegenerative Diseases
Compounds based on xanthine and purine derivatives have shown potential for the treatment of neurodegenerative diseases by acting on multiple targets relevant for both symptomatic and disease-modifying treatment. For instance, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been identified as potent dual-target-directed A1/A2A adenosine receptor antagonists, indicating their potential for treating conditions like Parkinson's disease and Alzheimer's (Brunschweiger et al., 2014).
Cancer Research
The synthesis and biological evaluation of compounds related to the mentioned chemical structure could also extend to cancer research. Some synthesized compounds have been screened for their anticancer activities, providing insights into the development of new therapeutic agents (Ashour et al., 2012).
Antimicrobial and Antiviral Activities
Certain derivatives of triazino and triazolopurine, similar to the compound of interest, have been tested for their antimicrobial and anti-HIV activities. These studies are crucial for discovering new drugs capable of combating resistant strains of bacteria and viruses (Ashour et al., 2012).
properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3/c1-12-10-24-15-16(21-18(24)26(22-12)8-9-29-3)23(2)19(28)25(17(15)27)11-13-6-4-5-7-14(13)20/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCOHXWBEYRRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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